Fenthion sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

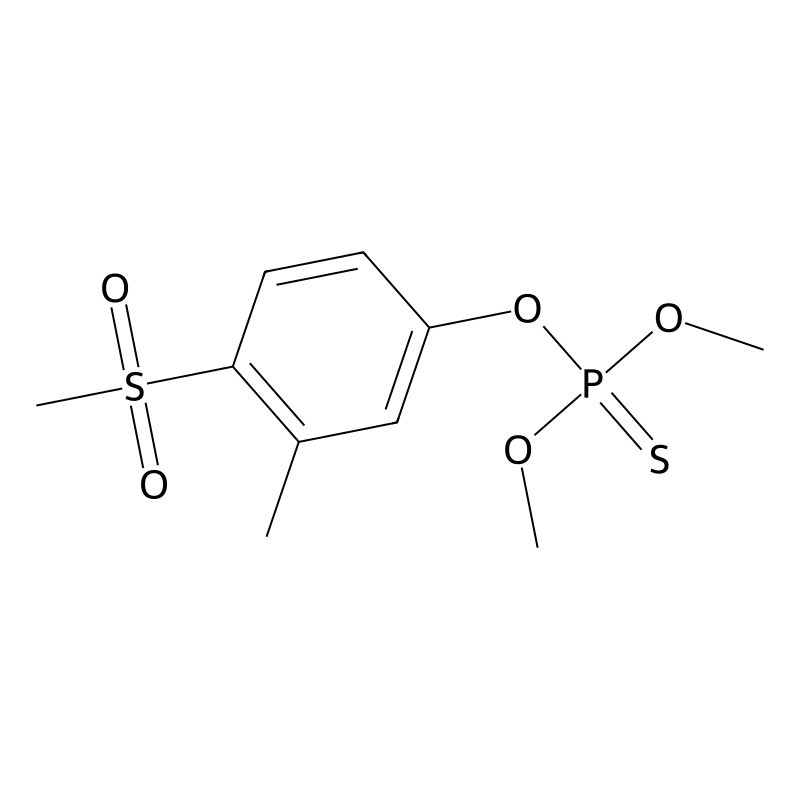

Fenthion sulfone is a metabolite of the organophosphorus insecticide fenthion, which is widely used in agriculture for pest control. The compound has a molecular formula of C₁₀H₁₅O₃PS₂ and a molecular weight of 310 g/mol. It is formed through the oxidation of fenthion, primarily in environmental conditions or biological systems, and is characterized by its sulfone functional group, which enhances its stability compared to its parent compound .

- Analytical reference standard: Due to its stability and unique chemical structure, fenthion sulfone serves as a valuable analytical reference standard for detecting and quantifying fenthion residues in various matrices, including fruits, vegetables, and other food products []. This application is crucial for ensuring food safety and monitoring compliance with pesticide regulations.

- Hydrolysis: This reaction involves the breakdown of fenthion sulfone in the presence of water, leading to the formation of less toxic metabolites.

- Oxidation: Fenthion sulfone can further oxidize to form other compounds such as fenthion oxon sulfone and fenthion oxon sulfoxide. These transformations are significant in understanding its environmental fate and biological activity .

- Fragmentation: In mass spectrometry analyses, fenthion sulfone can fragment into ions such as m/z 125 and m/z 109 through cleavage of P-O and P-S bonds, respectively .

Fenthion sulfone can be synthesized through several methods:

- Oxidation of Fenthion: This is the primary method where fenthion is treated with oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to yield fenthion sulfone.

- Biotransformation: In biological systems, microorganisms can metabolize fenthion into fenthion sulfone through enzymatic processes, particularly under aerobic conditions .

Fenthion sulfone is primarily recognized for its role as a metabolite in environmental studies and pesticide residue analysis. Its applications include:

- Analytical Reference: It serves as a standard in analytical chemistry for determining pesticide residues in food products, particularly fruits and vegetables .

- Environmental Monitoring: Fenthion sulfone is monitored in agricultural runoff and soil samples to assess the degradation pathways of fenthion and its impact on ecosystems .

Research indicates that fenthion sulfone interacts with various biological systems. It has been studied for its potential effects on non-target species, including aquatic organisms. Interaction studies focus on:

- Toxicity Assessments: Evaluating the toxicity levels of fenthion sulfone compared to its parent compound in various organisms.

- Metabolic Pathways: Understanding how organisms metabolize fenthion into fenthion sulfone and its implications for environmental health .

Fenthion sulfone shares structural similarities with several other compounds, particularly those derived from organophosphates. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Fenthion | C₁₀H₁₅O₃PS₂ | Parent compound; more toxic due to cholinesterase inhibition. |

| Fenthion Sulfoxide | C₁₀H₁₅O₄PS₂ | Intermediate; more toxic than fenthion sulfone; also acts as a cholinesterase inhibitor. |

| Fenthion Oxon | C₉H₁₂O₄PS₂ | Highly toxic; formed through further oxidation of fenthion. |

| Chlorpyrifos | C₉H₁₀Cl₃NO₃PS | Another organophosphate; similar mode of action but different toxicity profile. |

| Malathion | C₁₄H₁₈O₃PS₂ | Organophosphate with different chemical structure; used for similar pest control applications but with distinct metabolic pathways. |

Fenthion sulfone is unique due to its stability and reduced toxicity compared to its parent compound and other metabolites. Its role in environmental monitoring and pesticide residue analysis further distinguishes it within this class of compounds .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic